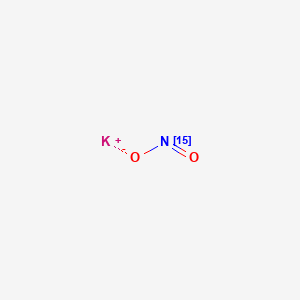
potassium nitrite-15N
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium nitrite-15N is an isotopically labeled compound where the nitrogen atom is enriched with the 15N isotope. This compound is represented by the chemical formula K15NO2. It is a white crystalline solid that is soluble in water and has similar chemical properties to regular potassium nitrite. The isotopic labeling makes it particularly useful in various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Potassium nitrite-15N can be synthesized through the isotopic exchange reaction between potassium nitrate-15N and water. The reaction involves the reduction of potassium nitrate-15N to this compound using a reducing agent such as lead or through electrolysis . The reaction conditions typically involve heating and the presence of a catalyst to facilitate the reduction process.
Industrial Production Methods
Industrial production of this compound involves the high-temperature thermal decomposition of potassium nitrate-15N. The reaction is as follows: [ 2KNO_3 \rightarrow 2KNO_2 + O_2 ] This method ensures a high yield of this compound and is commonly used in large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
Potassium nitrite-15N undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to potassium nitrate-15N in the presence of an oxidizing agent.
Reduction: It can be reduced to potassium hydroxide and ammonia in the presence of a reducing agent.
Substitution: this compound can participate in substitution reactions where the nitrite group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lead, sodium borohydride.
Reaction Conditions: Reactions typically occur under controlled temperatures and may require catalysts to proceed efficiently.
Major Products Formed
Oxidation: Potassium nitrate-15N.
Reduction: Potassium hydroxide, ammonia.
Substitution: Various substituted potassium compounds depending on the reactants used.
Wissenschaftliche Forschungsanwendungen
Potassium nitrite-15N has a wide range of applications in scientific research:
Chemistry: Used as a tracer in isotopic labeling studies to track the movement and reaction pathways of nitrogen in chemical processes.
Biology: Employed in metabolic studies to understand nitrogen assimilation and utilization in organisms.
Medicine: Utilized in pharmacokinetic studies to investigate the distribution and metabolism of nitrogen-containing drugs.
Wirkmechanismus
The mechanism of action of potassium nitrite-15N involves its participation in redox reactions where it can act as both an oxidizing and reducing agent. The molecular targets include various enzymes and proteins involved in nitrogen metabolism. The pathways include the nitrogen cycle, where this compound is converted to other nitrogenous compounds through enzymatic reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Potassium nitrate-15N: Similar in structure but contains a nitrate group instead of a nitrite group.
Sodium nitrite-15N: Similar in function but contains sodium instead of potassium.
Ammonium-15N chloride: Contains ammonium and chloride ions instead of potassium and nitrite.
Uniqueness
Potassium nitrite-15N is unique due to its specific isotopic labeling, which makes it highly valuable in tracing and studying nitrogen-related processes. Its ability to undergo various chemical reactions and its applications in multiple scientific fields further highlight its versatility and importance .
Eigenschaften
InChI |
InChI=1S/K.HNO2/c;2-1-3/h;(H,2,3)/q+1;/p-1/i;1+1 |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXNHTSHTPBPRFX-IEOVAKBOSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
N(=O)[O-].[K+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[15N](=O)[O-].[K+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
KNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
86.097 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92937-66-1 |
Source


|
| Record name | 92937-66-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-[(4-BRomobenzene)sulfonyl]-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide](/img/structure/B3306655.png)

![3-Thiomorpholinecarboxylic acid, 4-[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]-, methyl ester, 1,1-dioxide](/img/structure/B3306666.png)





![N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]benzamide](/img/structure/B3306717.png)
